molecular formula C9H6ClNO2 B13688053 N-Hydroxybenzofuran-2-carbimidoyl Chloride

N-Hydroxybenzofuran-2-carbimidoyl Chloride

Cat. No.: B13688053
M. Wt: 195.60 g/mol
InChI Key: KBBPACFMEKKZHI-UHFFFAOYSA-N
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Description

N-Hydroxybenzofuran-2-carbimidoyl Chloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of N-Hydroxybenzofuran-2-carbimidoyl Chloride typically involves the reaction of benzofuran derivatives with hydroxylamine and subsequent chlorination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.

Chemical Reactions Analysis

N-Hydroxybenzofuran-2-carbimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures.

Scientific Research Applications

N-Hydroxybenzofuran-2-carbimidoyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxybenzofuran-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial and anti-viral activities may result from its interaction with microbial cell membranes or viral proteins, leading to the disruption of their functions .

Comparison with Similar Compounds

N-Hydroxybenzofuran-2-carbimidoyl Chloride can be compared with other benzofuran derivatives such as:

    Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.

    Benzofuran-2-ylmethanol: Used in the synthesis of various pharmaceuticals.

    Benzofuran-2-ylamine:

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

N-hydroxy-1-benzofuran-2-carboximidoyl chloride

InChI

InChI=1S/C9H6ClNO2/c10-9(11-12)8-5-6-3-1-2-4-7(6)13-8/h1-5,12H

InChI Key

KBBPACFMEKKZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=NO)Cl

Origin of Product

United States

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